molecular formula C11H15BrN2O5 B1203397 5-(2-Bromoethyl)-2'-deoxyuridine

5-(2-Bromoethyl)-2'-deoxyuridine

Número de catálogo: B1203397
Peso molecular: 335.15 g/mol
Clave InChI: ARAPHVJYXVDNPN-DJLDLDEBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(2-Bromoethyl)-2'-deoxyuridine (BEUdR) is a pyrimidine nucleoside analog designed to inhibit herpes simplex virus (HSV) replication by targeting viral thymidine kinase (TK) . Structurally, BEUdR features a bromoethyl substituent at the 5-position of the uridine base (Figure 1), which confers selective phosphorylation in HSV-infected cells. While its antiviral activity against HSV-1 and HSV-2 is weaker than reference compounds like acyclovir (ACG) and (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), BEUdR exhibits remarkably low cytotoxicity (ID₅₀ = 8500 µM in uninfected cells), resulting in a high therapeutic index .

Propiedades

Fórmula molecular

C11H15BrN2O5

Peso molecular

335.15 g/mol

Nombre IUPAC

5-(2-bromoethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H15BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h4,7-9,15-16H,1-3,5H2,(H,13,17,18)/t7-,8+,9+/m0/s1

Clave InChI

ARAPHVJYXVDNPN-DJLDLDEBSA-N

SMILES isomérico

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCBr)CO)O

SMILES canónico

C1C(C(OC1N2C=C(C(=O)NC2=O)CCBr)CO)O

Sinónimos

5-(2-bromoethyl)-2'-deoxyuridine
BEUdR

Origen del producto

United States

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Related Antivirals

Acyclovir (ACG) and Bromovinyldeoxyuridine (BVDU)

  • Potency: BEUdR is less potent than ACG and BVDU against HSV-1 and HSV-2. BVDU, for example, inhibits HSV-1 replication at nanomolar concentrations, whereas BEUdR requires micromolar doses .
  • Toxicity : BEUdR’s ID₅₀ (8500 µM) is orders of magnitude higher than ACG (ID₅₀ ~ 50–100 µM), making it one of the least toxic nucleoside analogs .
  • Selectivity Index (SI) : Despite lower potency, BEUdR’s SI (ratio of cytotoxic to antiviral concentration) rivals or exceeds ACG and BVDU due to its minimal host cell toxicity .

5-Iodo-2'-Deoxyuridine (IUDR)

  • Pharmacokinetics : BEUdR achieves serum concentrations 10–25× higher than IUDR after oral administration (peak: 40–100 µg/mL vs. 4–10 µg/mL) and maintains detectable blood levels for >5 hours .
  • Clinical Toxicity : IUDR causes severe side effects (stomatitis, leukopenia) at therapeutic doses , whereas BEUdR’s low cytotoxicity suggests a safer profile .

5-Bromo-6-Azido Derivatives

  • Spectrum : 5-Bromo-6-azido-2'-deoxyuridine derivatives inhibit HSV-1, HSV-2, HCMV, and VZV, showing broader activity than BEUdR, which is HSV-specific .
  • Mechanism : These derivatives likely act via DNA chain termination, contrasting with BEUdR’s TK-dependent phosphorylation .

Comparison with Other Antiviral Agents

Trifluridine and Idoxuridine

  • Potency : Trifluridine (EC₅₀ = 0.67 µM) is 10× more potent than idoxuridine (EC₅₀ = 6.8 µM) against feline herpesvirus-1, while BEUdR and BVDU are less active (EC₅₀ > 10 µM) .
  • Clinical Use : Trifluridine’s high potency makes it a first-line topical treatment, whereas BEUdR’s lower activity limits its utility to systemic applications .

Thienyl and Furan Derivatives

  • 5-(5-Bromothien-2-yl)-2'-Deoxyuridine: This analog matches BVDU’s potency against HSV-1 (EC₅₀ ~ 0.01 µM) but retains higher selectivity due to reduced genotoxicity . BEUdR, in contrast, is less potent (EC₅₀ ~ 10–100 µM) but equally selective .
  • 5-(Furan-2-yl)-2'-Deoxyuridine : Synthesized via Suzuki-Miyaura coupling, this compound has moderate antiviral activity but lacks detailed toxicity data, precluding direct comparison .

Structural and Mechanistic Insights

Bromoethyl vs. Bromovinyl Substituents

The bromoethyl group in BEUdR confers steric flexibility compared to BVDU’s rigid bromovinyl moiety. This difference may reduce BEUdR’s affinity for viral TK but enhance metabolic stability .

Chloroethyl Analogs

5-(2-Chloroethyl)-2'-deoxyuridine (CAS 90301-59-0) shares BEUdR’s structure but replaces bromine with chlorine.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.